molecular formula C18H19N5O B2572449 4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine CAS No. 478046-37-6

4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine

Cat. No.: B2572449
CAS No.: 478046-37-6
M. Wt: 321.384
InChI Key: KBVXOBNPXINLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview 4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine is a synthetic small molecule featuring a pyrimidine core, a structure frequently investigated in medicinal chemistry and drug discovery. As a pyrimidine derivative, it is of significant interest for developing novel therapeutic agents, though its specific biological targets and applications are still under investigation. Researchers value this scaffold for its potential to interact with various enzymatic pathways. Key Features • High Purity: Manufactured to a high degree of chemical purity, confirmed by advanced analytical methods (HPLC, NMR, MS) to ensure research reliability and reproducibility. • Research Applications: This compound is provided For Research Use Only (RUO) and is intended for in vitro laboratory studies. It is not intended for diagnostic, therapeutic, or any human use. Handling and Storage For optimal stability, this product should be stored in a cool, dark place under inert conditions. Always refer to the provided safety data sheet (SDS) and handle the compound using appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-23(17-4-2-3-10-20-17)12-13-24-15-7-5-14(6-8-15)16-9-11-21-18(19)22-16/h2-11H,12-13H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVXOBNPXINLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C2=NC(=NC=C2)N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol in the presence of a base such as potassium tert-butoxide in dimethylformamide (DMF) to form the intermediate 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]benzaldehyde . This intermediate is then further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Pyrimidine Ring Formation

  • Cyclocondensation : The pyrimidine ring is constructed via cyclocondensation of guanidine derivatives with α,β-unsaturated carbonyl compounds (e.g., enaminones) .

  • Key reagents : Guanidine hydrochloride, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one .

  • Conditions : Reflux in t-butanol or diphenyl ether at 195–230°C .

Coupling Reactions

  • Suzuki-Miyaura Cross-Coupling : Used to introduce aryl groups (e.g., pyridin-3-yl) to the pyrimidine core .

    • Catalyst : PdCl₂(dppf) or Pd(OAc)₂ with ligands like dppf .

    • Boronic acid : Pyridin-3-ylboronic acid .

    • Yield : Up to 80% under optimized conditions .

Reaction Type Reagents Conditions Outcome
Suzuki CouplingPdCl₂(dppf), Pyridin-3-ylboronic acidToluene/EtOH, 100°C, 12–20 h2-Chloro-4-(pyridin-3-yl)pyrimidine

Functional Group Transformations

The amino and ether groups undergo selective modifications to enhance pharmacological activity or solubility.

Amino Group Reactions

  • Acylation : The 2-amino group reacts with acyl chlorides (e.g., 4-chlorobenzoyl chloride) in dichloromethane with DIPEA as a base .

  • Protection/Deprotection : Boc (tert-butyloxycarbonyl) protection is employed using Boc₂O in THF, followed by TFA-mediated deprotection .

Ether-Linked Substituent Modifications

  • Alkylation : The pyridinylaminoethoxy side chain is introduced via nucleophilic substitution using 2-(methylamino)pyridine and bromoethyl intermediates .

    • Base : Potassium carbonate or DIPEA in DMF .

    • Solvent : Dichloromethane or acetonitrile .

Acid Addition Salt Formation

The compound forms stable salts with mineral and organic acids to improve crystallinity and bioavailability .

Acid Solvent Conditions Product
Sulfuric acidAbsolute ethanolStirred at RT, chilled for 24 hSulfate salt (mp 210–212°C)
Hydrochloric acidIsopropyl alcoholReflux, 30 minHydrochloride salt (mp 185–187°C)

Curtius Rearrangement

  • Reagents : Diphenylphosphoryl azide (DPPA), triethylamine .

  • Conditions : Toluene/t-BuOH (1:1), 100°C .

  • Outcome : Generates isocyanate intermediates for carbamate formation .

Thermal Decomposition

  • Acyl Azides : Decompose at 120°C to form isocyanates, which undergo nucleophilic attack by amines or alcohols .

Mechanistic Insights

  • Kinase Inhibition : The pyrimidinamine scaffold interacts with ATP-binding sites of kinases (e.g., EGFR, Bcr-Abl) via hydrogen bonding with the amino group and π-π stacking of the pyridinyl ring .

  • Solubility Optimization : Ether and amino groups facilitate salt formation, enhancing aqueous solubility for drug formulations .

Reaction Optimization Challenges

  • Regioselectivity : Suzuki couplings require precise control to avoid bis-adducts or regioisomers .

  • By-Product Mitigation : Microwave-assisted synthesis reduces reaction times and improves yields (e.g., from 60% to 85%) .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antitumor Activity

Studies have shown that derivatives of pyrimidine compounds can act as inhibitors of various receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The compound has demonstrated potent antiangiogenic effects, inhibiting tumor growth and metastasis in preclinical models .

Protein Kinase Inhibition

Recent investigations into related compounds suggest that the structural features of 4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine may enhance its interaction with protein kinases, making it a candidate for further development in targeted cancer therapies .

Neuroprotective Effects

Emerging research has indicated potential neuroprotective effects of pyrimidine derivatives. The ability of these compounds to modulate signaling pathways involved in neurodegeneration presents an exciting avenue for drug development aimed at treating conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study evaluated the efficacy of a related pyrimidine derivative in a mouse model of melanoma. Results showed significant inhibition of tumor growth and angiogenesis compared to control groups, indicating the compound's potential as an anticancer agent .
  • Case Study 2 : In vitro studies on protein kinase inhibition revealed that modifications to the pyrimidine structure could enhance selectivity and potency against specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of 4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Key Substituents Target/Activity References
4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine Pyrimidinamine Ethoxy-phenyl, methyl(2-pyridinyl)amino Under investigation
Rosiglitazone Maleate Thiazolidinedione Ethoxy-phenyl, methyl(2-pyridinyl)amino PPARγ agonist (Diabetes)
H2-Antagonist Pyrimidone Derivatives Pyrimidone Pyridylmethylthio, alkylamino groups Histamine H2-antagonists
Key Observations:
  • Core Heterocycle : The target compound’s pyrimidinamine core differs from Rosiglitazone’s thiazolidinedione and H2-antagonist pyrimidones. The amine group in pyrimidinamine may enhance hydrogen-bonding interactions compared to the ketone in pyrimidone or the sulfur-containing thiazolidinedione .
  • Substituent Variations: While all three compounds feature pyridinylamino groups, the target compound lacks the thiazolidinedione’s sulfonyl group or the H2-antagonists’ thioether linkages. These differences likely influence bioavailability and target selectivity.

Pharmacological and Mechanistic Insights

  • Rosiglitazone Maleate: Binds to PPARγ receptors, promoting insulin sensitization in diabetes.
  • H2-Antagonist Pyrimidones : Inhibit gastric acid secretion via histamine H2-receptor blockade. Their pyrimidone ring and thioether side chains are essential for binding, whereas the target compound’s ethoxy-phenyl group may direct it toward alternative targets (e.g., kinases or GPCRs) .

Biological Activity

The compound 4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine, also known as a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The chemical formula for the compound is C15H16N2O2C_{15}H_{16}N_2O_2 with a molecular weight of approximately 256.30 g/mol. The compound features a pyrimidine ring substituted with a 4-ethoxyphenyl group and a methylpyridinylamino moiety.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with various aryl halides in the presence of bases like sodium hydride or potassium carbonate in solvents such as DMF (Dimethylformamide). The synthesis can yield high purity products through optimized reaction conditions .

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain kinases that are critical in cancer progression and other diseases. For example, it may act on pathways involving PI3K/Akt signaling, which is crucial for cell survival and growth .

Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry reported that similar pyrimidine derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting effective cytotoxicity .
  • Mechanistic Insights : Another investigation utilized X-ray crystallography to elucidate the binding interactions of this class of compounds with their target enzymes, providing insights into structure-activity relationships (SAR). The study highlighted critical interactions between the pyrimidine ring and active site residues of the target enzymes .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles for these compounds, with moderate metabolic stability, making them suitable candidates for further development .

Data Tables

Property Value
Molecular FormulaC₁₅H₁₆N₂O₂
Molecular Weight256.30 g/mol
SolubilitySoluble in DMF and DMSO
Anticancer ActivityIC50 ~ 10 µM (varies by cell line)

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing pyrimidinamine derivatives, and how do reaction conditions influence yield and purity?

  • Answer: Pyrimidinamine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting amines (e.g., methyl(2-pyridinyl)amine) with halogenated intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or dichloromethane) is common. Reaction optimization using Design of Experiments (DoE) can systematically vary parameters like temperature, solvent ratio, and catalyst concentration to maximize yield . Purity is ensured via chromatographic techniques (e.g., column chromatography with ethanol-dichloromethane eluents) and verified by NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of 4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine?

  • Answer: Structural validation requires multi-spectral analysis:

  • NMR: 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., δ ~8.5 ppm for pyridine protons, δ ~6.8 ppm for aromatic pyrimidine protons) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic patterns .
  • X-ray Crystallography: For unambiguous confirmation of planar pyrimidine/benzene dihedral angles (~64°), as seen in related pyrimidine derivatives .

Q. What are the primary pharmacological targets of pyrimidinamine analogs, and how are these activities assessed?

  • Answer: Pyrimidinamines often target enzymes like methionine aminopeptidases (e.g., MetAP-1) or kinases. Activity is evaluated via:

  • Enzyme Inhibition Assays: IC50_{50} values measured using fluorogenic substrates .
  • Cellular Assays: Antiproliferative effects in cancer cell lines (e.g., MTT assays) .
  • Molecular Docking: Computational modeling to predict binding interactions with active sites .

Advanced Research Questions

Q. How can computational methods accelerate the optimization of pyrimidinamine synthesis and reduce experimental trial-and-error?

  • Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates, narrowing optimal conditions (e.g., solvent polarity, temperature). Information science tools analyze experimental datasets to identify critical variables, enabling predictive models for yield and selectivity . For example, ICReDD’s workflow combines computation and experiment to reduce development time by >50% .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for pyrimidinamine derivatives?

  • Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Mitigation strategies include:

  • Metabolite Profiling: LC-MS/MS to identify degradation products .
  • Structural Modifications: Introducing trifluoromethyl groups to enhance metabolic stability and lipophilicity, as seen in analogs with improved in vivo half-lives .
  • Pharmacokinetic Modeling: Allometric scaling from rodent data to predict human dosing .

Q. How do researchers design experiments to evaluate the environmental impact of pyrimidinamine derivatives during preclinical development?

  • Answer: Follow CRDC guidelines (RDF2050104, RDF2050106) for environmental risk assessment:

  • Aquatic Toxicity: Acute/chronic tests on Daphnia magna or algae .
  • Degradation Studies: Hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light) .
  • Waste Management: Membrane separation technologies to recover unreacted precursors from effluents .

Q. What advanced techniques characterize heterogeneous reaction mechanisms in pyrimidinamine synthesis?

  • Answer: Use in situ spectroscopic methods:

  • Raman Spectroscopy: Monitors real-time bond formation (e.g., C-N coupling) .
  • XPS (X-ray Photoelectron Spectroscopy): Identifies surface intermediates in catalytic reactions .
  • Kinetic Isotope Effects (KIE): Differentiates rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

Methodological Notes

  • Synthesis Optimization: Prioritize DoE over one-factor-at-a-time approaches to account for interaction effects .
  • Data Validation: Cross-reference spectral data with crystallographic databases (e.g., CCDC) to avoid misassignment .
  • Safety Compliance: Adopt GHS protocols for handling pyridinyl/pyrimidinyl intermediates (e.g., PPE for skin/eye protection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.